molecular formula C3H6BrO3S- B1229281 3-Bromopropanesulfonate

3-Bromopropanesulfonate

Cat. No.: B1229281
M. Wt: 202.05 g/mol
InChI Key: JSAYPSXBCDUDKB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromopropanesulfonate (3-BPS) is a brominated alkyl sulfonate compound with the molecular formula C₃H₆BrNaO₃S and a molecular weight of 225.03–226.04 g/mol . It is commercially available as a white to light yellow crystalline powder with ≥97% purity, primarily used in research applications such as:

  • Methanogenesis inhibition: Targets methyl-coenzyme M reductase (MCR), a critical enzyme in methane production .
  • Material science: Functionalizes polymers for proton-exchange membranes in fuel cells and ion-selective membranes .
  • Environmental studies: Inhibits anaerobic methane oxidation (AOM) and nitrate reduction in microbial communities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-bromopropanesulfonate, and how are reaction conditions optimized to maximize yield?

  • Methodological Answer : Sodium this compound is typically synthesized via sulfonation of propane derivatives followed by bromination. A common approach involves reacting sodium propane-1-sulfonate with brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. For optimization, factors such as solvent polarity (e.g., THF or DMF), temperature (40–60°C), and stoichiometric ratios (1:1.2 molar ratio of sulfonate to brominating agent) are systematically varied . Yield improvements (>95%) are achieved by monitoring reaction progress via 1H NMR^1\text{H NMR} or LC-MS to detect intermediates like 3-bromopropanesulfonic acid.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structural integrity?

  • Methodological Answer : High-resolution techniques are critical:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^13\text{C} NMR confirm the presence of the bromopropane chain (δ 3.4–3.6 ppm for CH2_2 adjacent to sulfonate) and sulfonate group (δ 45–50 ppm in 13C^13\text{C}) .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 216.93 for [M-Na]^-) validates molecular composition .
  • HPLC : Reverse-phase chromatography with UV detection (210–230 nm) assesses purity (>98% for most research-grade batches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) often arise from:

  • Variability in derivative functionalization (e.g., aryl vs. alkyl substituents altering solubility) .
  • Assay-specific interference : Bromine’s electronegativity may quench fluorescence in cell-based assays, necessitating orthogonal validation (e.g., Western blotting for protein targets) .
  • Solution : Replicate studies under standardized conditions (pH, solvent) and use computational tools (e.g., molecular docking) to predict binding affinities and validate experimental outcomes .

Q. What strategies are effective for incorporating this compound into zwitterionic polymers or drug-delivery systems?

  • Methodological Answer : The sulfonate group enables ionic interactions in polymer matrices. Key steps include:

  • Copolymerization : Radical polymerization with monomers like acrylamide, using AIBN as an initiator, to create sulfonate-rich hydrogels .
  • Post-functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) to attach targeting moieties (e.g., folate ligands) .
  • Stability Testing : Assess hydrolytic degradation in PBS (pH 7.4) and monitor bromine release via ICP-MS to ensure biocompatibility .

Q. How can computational modeling improve the design of this compound-based enzyme inhibitors?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Predict sulfonate group’s electrostatic potential to optimize hydrogen bonding with active sites (e.g., carbonic anhydrase) .
  • Molecular Dynamics (MD) : Simulate binding stability in aqueous environments, focusing on bromine’s role in hydrophobic interactions .
  • Validation : Compare predicted KiK_i values with experimental enzyme inhibition assays (e.g., fluorescence polarization) .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting results on the environmental persistence of this compound?

  • Methodological Answer : Discrepancies arise from:

  • Degradation Conditions : Aerobic vs. anaerobic microbial communities metabolize brominated compounds at varying rates. Use OECD 301F tests to standardize biodegradability assessments .
  • Analytical Sensitivity : LC-MS/MS (LOQ 0.1 ppb) detects trace degradation products (e.g., propionate) that UV-Vis might miss .
  • Recommendation : Conduct longitudinal studies in model ecosystems (e.g., OECD sediment-water systems) to reconcile data .

Comparison with Similar Compounds

Comparison with Structural Analogues

2-Bromoethanesulfonate (BES)

  • Structure : Shorter alkyl chain (ethyl vs. propyl) with a terminal sulfonate group.
  • Mechanism : Competes with coenzyme M (CoM) for binding to MCR, blocking methane synthesis .
  • Inhibition Efficacy :
    • Inhibits AOM by 75% at 20 mM, compared to 68% for 3-BPS .
    • Less effective in suppressing nitrate reduction (41% inhibition vs. 14% for 3-BPS) .
  • Applications : Widely used in ruminant studies to reduce methane emissions due to its in vivo stability .

2-Chloroethanesulfonate (CES)

  • Structure : Ethyl chain with a chlorine substituent instead of bromine.
  • Mechanism : Similar to BES but with weaker inhibitory effects due to lower halogen reactivity .
  • Applications : Less commonly used than BES or 3-BPS due to reduced potency.

3-Nitrooxypropanol (3-NOP)

  • Structure : Nitrate ester with a hydroxyl-terminated propyl chain.
  • Mechanism : Directly inhibits MCR by mimicking methyl-coenzyme M .
  • Efficacy : Demonstrates superior in vivo methane reduction (~30% in livestock) compared to 3-BPS, which is primarily studied in vitro .

Bromochloromethane (BCM)

  • Structure : Simple halogenated methane derivative.
  • Mechanism: Reacts with vitamin B₁₂ cofactors, disrupting methanogen metabolism .
  • Applications : Less specific than 3-BPS, with broader antimicrobial effects and environmental toxicity concerns .

Key Research Findings

Mechanistic Insights into MCR Inhibition

  • 3-BPS: Acts as a substrate for MCR, forming a stable Ni(III)-propylsulfonate intermediate (MCRPS) via debromination. This alkyl-nickel species is catalytically competent in both methane oxidation and methanogenesis .
  • BES : Blocks MCR’s active site without undergoing debromination, making it a reversible inhibitor .

Environmental and Microbial Studies

  • In AOM assays, 3-BPS (20 mM) inhibits methane oxidation by 68% , slightly less than BES (75%), but shows stronger suppression of nitrate reduction (14% vs. 41% ) .
  • Residual activity in both cases is attributed to side microbial communities (e.g., Candidatus Methanoperedens) .

Critical Notes

  • 3-BPS vs. BES : While 3-BPS shows comparable MCR inhibition, its propensity to form stable alkyl-nickel intermediates may limit reversibility in environmental applications .
  • Regulatory Considerations : Halogenated compounds like BCM face restrictions under the Montreal Protocol, whereas sulfonates like 3-BPS and BES are preferred for targeted inhibition .
  • Future Directions : Structural optimization (e.g., chain length, halogen substitution) could enhance 3-BPS’s specificity and reduce off-target effects in complex microbial systems.

Properties

IUPAC Name

3-bromopropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAYPSXBCDUDKB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)[O-])CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6BrO3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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